molecular formula C9H17ClN2O2S B2370934 2-(Thiomorpholine-4-carbonyl)morpholine hydrochloride CAS No. 1588848-31-0

2-(Thiomorpholine-4-carbonyl)morpholine hydrochloride

Cat. No.: B2370934
CAS No.: 1588848-31-0
M. Wt: 252.76
InChI Key: AOIPNFOINMVGRI-UHFFFAOYSA-N
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Description

2-(Thiomorpholine-4-carbonyl)morpholine hydrochloride is a compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their wide range of pharmacological activities and are commonly used in various industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiomorpholine-4-carbonyl)morpholine hydrochloride typically involves the reaction of morpholine with thiomorpholine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent quality and high throughput. The process includes the purification of the compound through crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Thiomorpholine-4-carbonyl)morpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Thiomorpholine-4-carbonyl)morpholine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Thiomorpholine-4-carbonyl)morpholine hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Thiomorpholine-4-carbonyl)morpholine hydrochloride is unique due to its combined morpholine and thiomorpholine structures, which confer distinct chemical and biological properties. This dual structure enhances its versatility and effectiveness in various applications compared to its simpler counterparts .

Properties

IUPAC Name

morpholin-2-yl(thiomorpholin-4-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2S.ClH/c12-9(8-7-10-1-4-13-8)11-2-5-14-6-3-11;/h8,10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIPNFOINMVGRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C(=O)N2CCSCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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